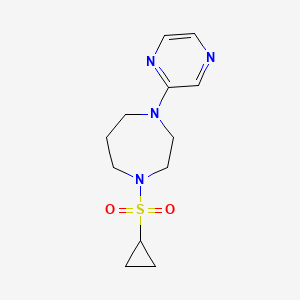![molecular formula C17H22N4O2 B12264485 1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B12264485.png)
1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure with a benzyl group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Research: The compound has shown cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Chemical Biology: Its unique structure allows it to be used as a probe in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Cytotoxic Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Uniqueness
1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is unique due to its triazole ring, which provides additional binding interactions and potentially enhances its inhibitory activity compared to other acetylcholinesterase inhibitors .
Propiedades
Fórmula molecular |
C17H22N4O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-benzyl-4-[[4-(2-hydroxypropan-2-yl)triazol-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,23)15-12-21(19-18-15)11-14-8-16(22)20(10-14)9-13-6-4-3-5-7-13/h3-7,12,14,23H,8-11H2,1-2H3 |
Clave InChI |
IPTMAJRLXGXIFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN(N=N1)CC2CC(=O)N(C2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12264407.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine](/img/structure/B12264410.png)
![4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12264416.png)
![4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12264417.png)
![2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12264418.png)
![3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12264419.png)
![5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12264429.png)

![5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12264447.png)
![{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12264453.png)
![4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12264472.png)
![2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12264475.png)
![2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264479.png)
